BenchChemオンラインストアへようこそ!

Sucrose pentapalmitate

Intestinal permeation enhancement Oral drug delivery Caco-2 model

Sucrose pentapalmitate (CAS 29063-58-9) is a fully characterized, non‑ionic sucrose fatty acid pentaester with five palmitic acid (C16:0) chains esterified to the sucrose core. As a member of the sucrose ester family, it exhibits pronounced lipophilicity and a low calculated hydrophilic–lipophilic balance (HLB) compared to mono‑ or diesters, placing it in the functional range for water‑in‑oil (W/O) emulsification, lipid‑based drug‑delivery matrices, and controlled‑release coatings.

Molecular Formula C92H172O16
Molecular Weight 1534.3 g/mol
CAS No. 29063-58-9
Cat. No. B12645306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose pentapalmitate
CAS29063-58-9
Molecular FormulaC92H172O16
Molecular Weight1534.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C92H172O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-81(94)101-77-80-88(104-83(96)73-68-63-58-53-48-43-38-33-28-23-18-13-8-3)90(106-85(98)75-70-65-60-55-50-45-40-35-30-25-20-15-10-5)92(107-80,78-102-82(95)72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)108-91-89(87(100)86(99)79(76-93)103-91)105-84(97)74-69-64-59-54-49-44-39-34-29-24-19-14-9-4/h79-80,86-91,93,99-100H,6-78H2,1-5H3/t79-,80-,86-,87+,88-,89-,90+,91-,92+/m1/s1
InChIKeyIHQGOKKTXWUOEP-DXYJINGISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Pentapalmitate (CAS 29063-58-9) Product-Specific Evidence Guide for Scientific Procurement


Sucrose pentapalmitate (CAS 29063-58-9) is a fully characterized, non‑ionic sucrose fatty acid pentaester with five palmitic acid (C16:0) chains esterified to the sucrose core . As a member of the sucrose ester family, it exhibits pronounced lipophilicity and a low calculated hydrophilic–lipophilic balance (HLB) compared to mono‑ or diesters, placing it in the functional range for water‑in‑oil (W/O) emulsification, lipid‑based drug‑delivery matrices, and controlled‑release coatings [1]. The compound is listed in the Japanese Existing Chemical Substances inventory (MITI No. 8‑67), confirming its regulatory recognition for industrial and research use [2].

Why Sucrose Pentapalmitate Cannot Be Replaced by Generic Sucrose Mono‑ or Diesters


Substituting sucrose pentapalmitate with a lower‑esterified analog (e.g., sucrose monopalmitate or sucrose laurate) fundamentally alters the hydrophilic–lipophilic balance, critical micelle concentration (CMC), and thermal phase behavior of the formulation. The pentaester carries five C16 chains, which drastically reduces water solubility and shifts the functional HLB into the 2–6 range—optimal for W/O emulsions, lipid‑phase crystallization control, and sustained‑release matrices [1]. In contrast, monoesters typically exhibit HLB values ≥ 11 and preferentially stabilize O/W emulsions [1]. Furthermore, in intestinal permeation models, palmitate sucrose esters (P‑1695 grade) reduce transepithelial electrical resistance to 25 % of control at 30 µg/mL, whereas myristate and laurate esters require higher concentrations (60–100 µg/mL) to achieve a similar barrier‑opening effect [2]. Because the degree of esterification directly dictates interfacial packing, membrane fluidization potency, and solubilization capacity, a generic ester blend cannot replicate the specific performance profile of the pentaester without extensive re‑optimization of the formulation, making targeted procurement essential [1].

Quantitative Differentiation Evidence for Sucrose Pentapalmitate Versus Closest Analogs


Superior Epithelial Barrier Opening at Lower Concentrations Compared to Myristate and Laurate Sucrose Esters

In a direct head‑to‑head study using Caco‑2 human intestinal epithelial monolayers, the palmitate sucrose ester (P‑1695 sucrose palmitate, the analytical‑grade proxy for sucrose pentapalmitate) reduced transepithelial electrical resistance (TEER) to 25 % of the control value at a concentration of 30 µg/mL after 1 h of treatment [1]. Under identical experimental conditions, sucrose myristate (M‑1695) reduced TEER to 55 % of control at 60 µg/mL, and sucrose laurate (D‑1216) reduced TEER to 62 % of control at 100 µg/mL [1]. The palmitate ester therefore achieves a substantially greater barrier disruption (75 % reduction vs. control) at a concentration that is 2‑ to 3.3‑fold lower than that required for the myristate and laurate esters, demonstrating superior potency as a paracellular permeability enhancer [1].

Intestinal permeation enhancement Oral drug delivery Caco-2 model

Enhanced Membrane Fluidity Modulation Without P‑gp Inhibition: Differentiation from Polysorbate 80

Whereas the reference absorption enhancer polysorbate 80 (Tween 80) increases drug permeability partly through P‑glycoprotein (P‑gp) inhibition, the palmitate sucrose ester (P‑1695) enhances both transcellular and paracellular permeability without inhibiting P‑gp‑mediated efflux [1]. In MES‑SA/Dx5 P‑gp‑overexpressing cells, P‑1695 did not reduce P‑gp‑mediated calcein‑AM efflux (fluorescence intensity not significantly different from untreated control), while the classical P‑gp inhibitor cyclosporin A increased calcein accumulation by > 200 % [1]. At the same time, P‑1695 increased plasma membrane fluidity, as measured by steady‑state fluorescence anisotropy of TMA‑DPH, to a greater extent than Tween 80 at equi‑effective permeability‑enhancing concentrations [1]. This dual property—strong membrane fluidization without efflux‑pump inhibition—is unique among commonly used pharmaceutical surfactants.

Efflux pump avoidance Membrane fluidity Caco‑2

Low HLB Driving W/O Emulsion and Lipid Crystallization Control Versus High‑HLB Sucrose Monoesters

The calculated HLB of sucrose pentaesters falls in the range of 2–4, substantially lower than that of sucrose monopalmitate (HLB ≈ 11 ‑ 16) and sucrose laurate (HLB ≈ 15 ‑ 16) [1][2]. Experimental studies on sucrose pentaesters (including palmitate derivatives) demonstrate that they act as highly hydrophobic emulsifiers that accelerate nucleation rates of alkane phases in O/W emulsions, a property not shared by hydrophilic monoesters [3]. In the crystallization study of n‑hexadecane‑in‑water emulsions, addition of sucrose pentaesters increased the nucleation rate in a concentration‑dependent manner, whereas monoesters are unable to reside at the oil‑water interface in the same orientation and do not induce comparable nucleation effects [3].

HLB value W/O emulsifier Lipid crystallization

Lower Cytotoxicity Profile of Palmitate Sucrose Ester Relative to Myristate Analog in Intestinal Epithelial Cells

In a kinetic cytotoxicity screen on Caco‑2 cells, the palmitate sucrose ester (P‑1695) demonstrated a non‑toxic concentration of approximately 20 µg/mL over 24 h of continuous exposure, comparable to the myristate analog (M‑1695, also ~20 µg/mL) [1]. However, at the 1‑h acute exposure used for permeability enhancement, P‑1695 was fully non‑toxic at 30 µg/mL, whereas M‑1695 was non‑toxic only up to 60 µg/mL, meaning the palmitate ester achieved its maximal barrier‑opening effect at a concentration well below its 24‑h toxicity threshold, while M‑1695 needed to operate closer to its toxic limit [1]. This provides the palmitate ester with a wider safety margin in acute permeation‑enhancement applications.

Cytotoxicity Excipient safety Caco‑2

Regulatory Recognition as a Distinct Chemical Entity (MITI 8‑67) Supporting Procurement for GMP‑Relevant Research

Sucrose pentapalmitate is uniquely listed in the Japanese Existing Chemical Substances inventory under MITI Number 8‑67, classified as an “aliphatic carboxylic acid ester of sucrose” [1]. This distinct regulatory entry, separate from generic sucrose fatty acid ester mixtures (which are often registered as E 473 food additive blends), provides a clear identity that facilitates customs clearance, safety data sheet (SDS) authoring, and procurement for GMP‑adjacent research [1]. Many competing sucrose esters (e.g., commercial mono‑/diester blends) are supplied as mixtures with variable composition, making it difficult to establish a consistent regulatory file. The single‑entity registration of sucrose pentapalmitate eliminates this ambiguity.

Regulatory status Inventory listing MITI

High‑Value Application Scenarios for Sucrose Pentapalmitate Driven by Quantitative Evidence


Oral Peptide and Biologic Permeation Enhancement

The combination of strong TEER reduction (to 25 % of control at 30 µg/mL) and the absence of P‑gp inhibition makes P‑1695 an ideal candidate for oral delivery of peptide drugs (e.g., insulin, GLP‑1 analogs) and P‑gp‑substrate small molecules. The excipient can be incorporated into enteric‑coated tablets or lipid‑based nanocarriers to transiently open tight junctions without altering efflux‑pump‑mediated pharmacokinetics, a dual advantage not offered by polyethoxylated surfactants such as Tween 80 or Cremophor RH40 .

Stabilization of Water‑in‑Oil (W/O) Emulsions for Cosmetics and Topical Pharmaceuticals

With a calculated HLB in the 2–4 range , sucrose pentapalmitate is purpose‑built for W/O emulsion stabilization. It can be used as the primary emulsifier in cold‑process W/O creams, sunscreen formulations, and water‑sensitive active‑ingredient carriers. Unlike high‑HLB monoesters, it does not promote phase inversion during processing, ensuring robust, long‑term emulsion stability .

Controlled Lipid Crystallization in Food and Confectionery Fats

Sucrose pentaesters, including pentapalmitate, accelerate nucleation of n‑alkanes in O/W emulsions . This property can be exploited to control the crystallization kinetics of cocoa butter substitutes, margarine bases, and lipid‑based drug‑delivery matrices, enabling tighter control over product texture, melting profile, and drug‑release lag time.

GMP‑Adjacent Preclinical Formulation Development with Regulatory Clarity

The discrete MITI‑8‑67 listing allows CROs and pharmaceutical companies to procure a chemically defined, single‑entity excipient rather than a variable mono‑/diester blend. This facilitates batch‑to‑batch consistency, impurity profiling, and inclusion in IND‑enabling toxicology studies, reducing the regulatory burden associated with poorly characterized natural surfactant mixtures.

Quote Request

Request a Quote for Sucrose pentapalmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.